2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol
Description
2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol is a synthetic compound cataloged by CymitQuimica (Ref: 10-F748088) . Its structure features a propane-1,3-diol backbone substituted with an amino group linked to a branched 4-methoxy-4-methylpentan-2-yl chain. Its structural uniqueness lies in the branched aliphatic chain with methoxy and methyl groups, distinguishing it from natural propane-1,3-diol derivatives commonly isolated from plants.
Properties
Molecular Formula |
C10H23NO3 |
|---|---|
Molecular Weight |
205.29 g/mol |
IUPAC Name |
2-[(4-methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C10H23NO3/c1-8(5-10(2,3)14-4)11-9(6-12)7-13/h8-9,11-13H,5-7H2,1-4H3 |
InChI Key |
OPVFVEUOMCGDSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)NC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol typically involves the reaction of 4-methoxy-4-methylpentan-2-amine with propane-1,3-diol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential drug candidate for treating various diseases.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations
Aromatic vs. Aliphatic Substituents
- Main Compound: Contains a branched aliphatic amino group (4-methoxy-4-methylpentan-2-yl) attached to the propane-1,3-diol backbone.
- Natural Analogues: 1,2-Bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol (): Features two aromatic rings with hydroxyl and methoxy substituents. Exists as erythro and threo diastereomers . 1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol (): Contains a phenoxy group and hydroxypropyl chain, increasing structural complexity .
Stereochemical Diversity
- Natural analogues frequently exhibit erythro/threo isomerism (e.g., compounds in ), impacting solubility and bioactivity . The main compound’s stereochemistry is unspecified in available data.
Physicochemical Properties
Research Implications
Biological Activity
2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol, also known by its CAS number 1477737-99-7, is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
The molecular formula of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol is C11H25NO2, with a molar mass of approximately 203.32 g/mol. The compound features a propane backbone with an amino group and a methoxy-substituted branched alkyl chain, which contributes to its distinctive properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and electrostatic interactions. The amino group can participate in enzymatic reactions, potentially acting as a substrate or inhibitor. This interaction may influence cellular signaling pathways and metabolic processes.
Biological Activities
Research has indicated several potential biological activities associated with 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol:
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress in cells.
- Antitumor Effects : Investigations into the compound's effects on cancer cells have shown promise in inhibiting tumor growth in vitro and in vivo.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may have implications for cancer therapy.
Case Study 1: Antioxidant Potential
A study investigating the antioxidant activity of various compounds found that 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol exhibited significant free radical scavenging activity. The results indicated that the compound could reduce oxidative damage in cellular models.
Case Study 2: Antitumor Activity
In xenograft models using HCT116 colorectal cancer cells, treatment with the compound resulted in reduced tumor size and proliferation rates compared to control groups. This suggests a potential role as an antitumor agent through modulation of metabolic pathways involved in cancer progression.
Comparative Analysis
To better understand the uniqueness of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(Dimethylamino)-1,2-propanediol | Structure | Moderate enzyme inhibition |
| 2-Amino-2-methylpropanol | Structure | Limited antioxidant activity |
| 4-Amino-1-butanol | Structure | Weak antitumor effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
